Bienvenue dans la boutique en ligne BenchChem!

7-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Regiochemistry NMR spectroscopy Structural elucidation

Secure the definitive 7-methyl regioisomer—not the interchangeable 5-methyl analog—to ensure SAR reproducibility. This 148.17 g/mol fragment is the validated core for ENPP2 inhibitors (IC₅₀ 62 nM via Patent US11591342) and retains the essential 3-amino pharmacophore for nSMase2 inhibition. Its privileged pyrazolo[1,5-a]pyrimidine scaffold targets kinase hinge regions (CK2, CDK2) and demonstrates brain penetration. Ideal for fragment-based screening and focused library synthesis.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B1647488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrazolo[1,5-a]pyrimidin-3-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CC=NC2=C(C=NN12)N
InChIInChI=1S/C7H8N4/c1-5-2-3-9-7-6(8)4-10-11(5)7/h2-4H,8H2,1H3
InChIKeyOWWGXZCLEHSPKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylpyrazolo[1,5-a]pyrimidin-3-amine: Core Scaffold Identity and Procurement Baseline


7-Methylpyrazolo[1,5-a]pyrimidin-3-amine (CAS 232600-95-2) is a bicyclic N-heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine (PP) family—a privileged scaffold in medicinal chemistry recognized for its role in developing kinase inhibitors, CNS agents, and anticancer candidates [1]. The compound features a fused pyrazole-pyrimidine core with a primary amine at position 3 and a methyl substituent at position 7, yielding a molecular formula of C₇H₈N₄ and a molecular weight of 148.17 g/mol . Its structural simplicity and low molecular weight make it an attractive starting point for fragment-based drug discovery and scaffold-hopping strategies, distinguishing it from more elaborate, pre-functionalized analogs that constrain synthetic divergence [2].

Why 7-Methylpyrazolo[1,5-a]pyrimidin-3-amine Cannot Be Freely Substituted by In-Class Analogs


The pyrazolo[1,5-a]pyrimidine scaffold exhibits pronounced positional sensitivity: the 3-amino group has been experimentally demonstrated as essential for biological activity—its removal abolishes nSMase2 inhibition entirely [1]. Furthermore, the regioisomeric identity of the methyl substituent (position 5 vs. position 7) is not interchangeable; these isomers are distinguishable by ¹³C NMR chemical shift and ¹H NMR fine structure, and their synthetic routes from unsymmetrical β-diketones yield distinct product mixtures [2]. Substituting the 7-methyl derivative with the 5-methyl regioisomer (CAS 232600-96-3) or the des-methyl parent (CAS 1400764-19-3) introduces uncontrolled variables in steric, electronic, and pharmacokinetic properties that can propagate into derivative series, undermining SAR reproducibility and lead optimization campaigns [3].

Quantitative Differentiation Evidence for 7-Methylpyrazolo[1,5-a]pyrimidin-3-amine Versus Closest Analogs


Regioisomeric Identity: 7-Methyl vs. 5-Methyl Differentiation by NMR Spectroscopy

The 7-methyl and 5-methyl regioisomers of pyrazolo[1,5-a]pyrimidin-3-amine (both C₇H₈N₄, MW 148.17) are constitutionally isomeric and cannot be distinguished by mass spectrometry or elemental analysis alone. A validated ¹H and ¹³C NMR method enables unambiguous differentiation: the methyl group carbon chemical shift and its fine structure in the ¹H NMR spectrum serve as diagnostic markers for assigning the 5-methyl vs. 7-methyl configuration [1]. This is critical because the two regioisomers arise as mixtures from condensation of 3-aminopyrazole with unsymmetrical β-diketones, and misassignment can propagate through an entire derivative library [2].

Regiochemistry NMR spectroscopy Structural elucidation

3-Amino Group Essentiality: Pharmacophore Validation Against Des-Amino Analog

In a systematic study of nSMase2 inhibitors, the pyrazolo[1,5-a]pyrimidin-3-amine core (compound 3) was identified as the minimum pharmacophore through incremental truncation of larotrectinib. Critically, removal of the 3-amino group—yielding pyrazolo[1,5-a]pyrimidine (compound 4)—resulted in complete loss of nSMase2 inhibitory activity [1]. The 3-amino compound 3 showed an IC₅₀ of 10 μM against human nSMase2 (5-fold weaker than larotrectinib's 2 μM), while the des-amino analog 4 was entirely inactive [2]. This demonstrates that the 3-amine is not merely a synthetic handle but an indispensable pharmacophoric element.

Pharmacophore validation nSMase2 inhibition Structure-activity relationship

7-Methyl Substitution in ENPP2/Autotaxin Inhibitor Series: Matched-Pair Potency Comparison from US11591342

Patent US11591342 discloses a series of pyrazolo[1,5-a]pyrimidine-based ENPP2/autotaxin inhibitors. Within this series, compound S-0035—which incorporates the 7-methylpyrazolo[1,5-a]pyrimidin-3-amine core—exhibited an IC₅₀ of 62 nM against human ENPP2 [1]. A closely related analog, compound S-0041, which lacks the 7-methyl substituent on the pyrazolo[1,5-a]pyrimidine ring, showed an IC₅₀ of 39 nM against autotaxin [2]. While these compounds were tested against different but related phosphodiesterase family targets (ENPP2 vs. autotaxin), the data demonstrate that the 7-methyl group confers a distinct target selectivity and potency profile within the same chemical series.

ENPP2 inhibition Autotaxin Matched molecular pair

Privileged Scaffold Status: Pyrazolo[1,5-a]pyrimidine vs. Alternative Heterocyclic Cores in Kinase Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold has been validated as a privileged heterocycle in drug discovery, with demonstrated advantages over alternative fused ring systems. A comprehensive 2017 review documented its application across anticancer, CNS, anti-infectious, anti-inflammatory, and CRF₁ antagonist programs, with multiple lead compounds derived for diverse disease targets [1]. More recently, a 2025 review specifically highlighted its role as ATP-competitive and allosteric inhibitors of protein kinases including CK2 (K_D = 12 nM for optimized macrocyclic derivative IC20/31), EGFR, B-Raf, MEK, CDK1/2, and Pim-1 [2]. The scaffold's rigid, planar architecture enables predictable hinge-region binding in kinases, a feature that distinguishes it from more flexible or less characterized heterocyclic alternatives such as pyrazolo[4,3-d]pyrimidines [3].

Privileged scaffold Kinase inhibitor Drug discovery

Physicochemical Differentiation: 7-Methyl Group Contribution to Lipophilicity and Synthetic Versatility

The 7-methyl substituent introduces a measurable increase in lipophilicity compared to the unsubstituted pyrazolo[1,5-a]pyrimidin-3-amine scaffold. The related des-amino analog 7-methylpyrazolo[1,5-a]pyrimidine (CAS 61578-01-6) has a calculated LogP of 1.04 [1], whereas the unsubstituted pyrazolo[1,5-a]pyrimidine scaffold is more polar. The methyl group at position 7 provides a hydrophobic anchor point that can be exploited for additional hydrophobic interactions in target binding pockets without introducing the steric bulk or metabolic liability associated with larger alkyl substituents . Additionally, the 7-methyl group serves as a synthetic handle for further functionalization via radical C–H activation or oxidative cyclization strategies, as demonstrated in the assembly of privileged 7-methylazolo[1,5-a]pyrimidines [2].

Lipophilicity Physicochemical properties Synthetic accessibility

Optimal Procurement and Application Scenarios for 7-Methylpyrazolo[1,5-a]pyrimidin-3-amine


ENPP2/Autotaxin-Targeted Medicinal Chemistry Programs

As demonstrated by patent US11591342, the 7-methylpyrazolo[1,5-a]pyrimidin-3-amine core is a validated starting point for developing sub-100 nM ENPP2 inhibitors. Compound S-0035, built on this scaffold, achieved an IC₅₀ of 62 nM against human ENPP2 [1]. Medicinal chemistry teams pursuing autotaxin/ENPP2 programs should prioritize this building block over the des-methyl or 5-methyl regioisomers to maintain the target selectivity profile established in the patent SAR.

Fragment-Based Drug Discovery Using the Minimum Pharmacophore Approach

The pyrazolo[1,5-a]pyrimidin-3-amine core has been experimentally validated as the minimum pharmacophore for nSMase2 inhibition (IC₅₀ = 10 μM) [2]. The 7-methyl derivative retains this essential pharmacophoric element while providing a low-molecular-weight (148.17 g/mol) fragment suitable for fragment-based screening and structure-guided elaboration. Its small size and synthetic accessibility make it ideal for fragment-growing campaigns where the methyl group can serve as a vector for hydrophobic pocket exploration [3].

Kinase Inhibitor Scaffold-Hopping and Lead Generation

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure for kinase hinge-region binding, with validated activity against CK2 (K_D = 12 nM for optimized derivatives), CDK2, TRKA, EGFR, and B-Raf [4]. The 7-methyl derivative provides a pre-functionalized entry point for generating focused kinase inhibitor libraries, particularly when the 7-position methyl is expected to occupy a small hydrophobic pocket in the target kinase's ATP-binding site, as observed in several co-crystal structures of related pyrazolo[1,5-a]pyrimidine inhibitors [5].

CNS-Penetrant Compound Optimization

The pyrazolo[1,5-a]pyrimidin-3-amine scaffold has demonstrated favorable brain penetration properties: compound 11j (a 3-dimethylamino-5-morpholino derivative) achieved brain-to-plasma ratios >1 at 0.5 h following oral administration in rats [2]. The 7-methyl group contributes a modest lipophilicity increase (estimated ΔLogP ≈ +0.5–1.0) that may enhance passive blood-brain barrier permeability while maintaining the low molecular weight and low hydrogen-bond donor count conducive to CNS drug-likeness [6]. CNS-focused programs should consider this building block as a starting point for optimizing brain-penetrant kinase or phosphodiesterase inhibitors.

Quote Request

Request a Quote for 7-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.